molecular formula C8H6BrFN2O B13336175 (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B13336175
M. Wt: 245.05 g/mol
InChI Key: MWYPJYDOJSYCMN-UHFFFAOYSA-N
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Description

(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features a unique imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with α-bromoketones under basic conditions, followed by nucleophilic substitution to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, fluorination, and cyclization steps, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .

Scientific Research Applications

(5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context and the specific derivatives used. Generally, the compound can modulate biological activities by binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

  • (5-Bromo-2-chloro-pyridin-3-yl)-methanol
  • (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Comparison: Compared to these similar compounds, (5-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6BrFN2O

Molecular Weight

245.05 g/mol

IUPAC Name

(5-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol

InChI

InChI=1S/C8H6BrFN2O/c9-6-2-1-3-7-11-5(4-13)8(10)12(6)7/h1-3,13H,4H2

InChI Key

MWYPJYDOJSYCMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Br)F)CO

Origin of Product

United States

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